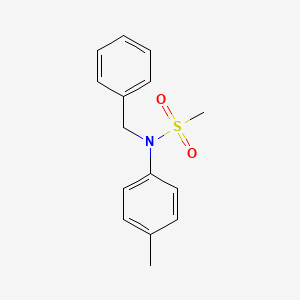![molecular formula C16H16N2O3S B5697677 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as MMCTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMCTB belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and replication. 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit ribonucleotide reductase, which is involved in DNA synthesis, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cancer development. 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide research. One direction is to further investigate its potential anti-cancer properties and to develop it as a cancer therapy. Another direction is to investigate its potential anti-viral properties and to develop it as an anti-viral drug. Additionally, further research is needed to understand the mechanism of action of 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
In conclusion, 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its diverse biological activities make it a promising candidate for drug development, particularly for cancer and viral diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Métodos De Síntesis
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide can be synthesized by the reaction of 3-methoxyaniline with carbon disulfide and hydrazine hydrate to form 3-methoxyphenylhydrazinecarbodithioate. This intermediate is then reacted with 2-methoxybenzoyl chloride to form 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-viral, anti-inflammatory, and anti-microbial properties. 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Propiedades
IUPAC Name |
2-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-12-7-5-6-11(10-12)17-16(22)18-15(19)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKCMIVJKUWVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

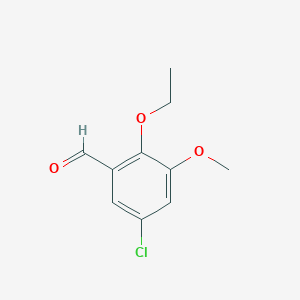
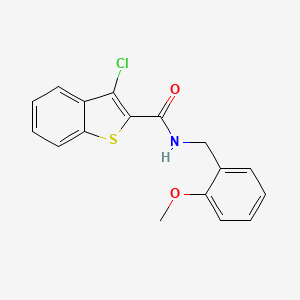
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
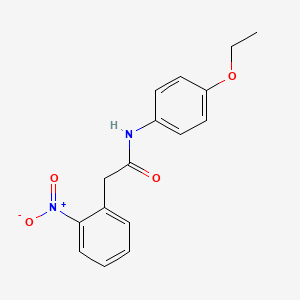
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
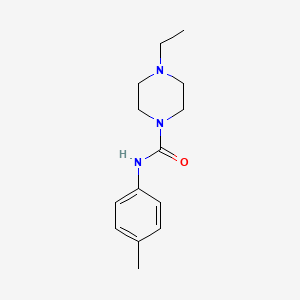
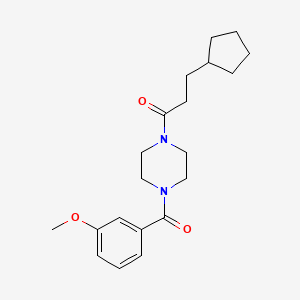
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
